Introduction: The Strategic Importance of the 2-Iminopiperidine Scaffold
Introduction: The Strategic Importance of the 2-Iminopiperidine Scaffold
An In-Depth Technical Guide to 2-Iminopiperidine Hydrochloride: Structure, Properties, and Applications
2-Iminopiperidine hydrochloride is a heterocyclic compound of significant interest in medicinal and synthetic chemistry. As a cyclic amidine, its unique structural and electronic properties make it a versatile building block (synthon) for the construction of complex nitrogen-containing molecules. The piperidine ring is a privileged scaffold, found in a vast number of pharmaceuticals across more than twenty therapeutic classes, including analgesics, antipsychotics, and anticancer agents.[1][2] The introduction of a reactive imino group at the 2-position, presented as a stable hydrochloride salt, provides a chemical handle for diverse functionalization, enabling the generation of extensive compound libraries for drug discovery screening.[1] This guide, intended for researchers and drug development professionals, offers a detailed exploration of its chemical properties, structural nuances, synthesis, and key applications, with a particular focus on its role as a potent enzyme inhibitor.
PART 1: Chemical Structure and Physicochemical Properties
Molecular Identity and Core Properties
2-Iminopiperidine hydrochloride is a white to off-white solid, valued for its stability and reactivity.[3] Its fundamental properties are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 16011-96-4 | [3][4] |
| Molecular Formula | C₅H₁₁ClN₂ | [3][4] |
| Molecular Weight | 134.61 g/mol | [3][4] |
| Melting Point | 159-161 °C | [3][4] |
| Solubility | Slightly soluble in Methanol and Water | [3] |
| Synonyms | 2-Amino-3,4,5,6-tetrahydropyridine HCl, 3,4,5,6-Tetrahydro-2-pyridinamine HCl | [3][4] |
Structural Elucidation: The Amidine-Enamine Tautomerism
A critical feature of 2-iminopiperidine is its existence in a tautomeric equilibrium between the imine form (2-iminopiperidine) and the amino form (2-amino-3,4,5,6-tetrahydropyridine). The amino tautomer is generally considered the more stable form in related systems due to the aromaticity of the conjugated system.[5][6]
The hydrochloride salt form stabilizes the molecule, with protonation occurring on the more basic exocyclic imino nitrogen atom. This protonation locks the structure into the iminium form, enhancing its stability and water solubility.
Caption: Tautomeric forms and the resulting hydrochloride salt.
Spectroscopic Profile for Characterization
Accurate characterization is paramount for confirming the identity and purity of 2-iminopiperidine hydrochloride.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides clear evidence of the key functional groups. Expected characteristic peaks include a broad absorption in the 3200-2800 cm⁻¹ range corresponding to N-H and C-H stretching vibrations, a strong C=N stretching vibration around 1650-1680 cm⁻¹, and C-N stretching bands in the fingerprint region (1350-1000 cm⁻¹).[7]
Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O):
| Nucleus | Position | Predicted δ (ppm) | Rationale |
| ¹H | C3-H₂, C5-H₂ | ~1.8 - 2.0 | Aliphatic methylene protons, similar to piperidine. |
| C4-H₂ | ~1.7 - 1.9 | Aliphatic methylene, typically the most shielded. | |
| C6-H₂ | ~3.4 - 3.6 | Methylene adjacent to the protonated iminium nitrogen, significantly deshielded. | |
| N-H | ~7.5 - 8.5 | Amidinium protons, broad and exchangeable with solvent. | |
| ¹³C | C2 (C=N) | ~165 - 170 | Iminium carbon, highly deshielded due to the double bond and positive charge. |
| C6 | ~45 - 48 | Carbon adjacent to the iminium nitrogen. | |
| C3, C5 | ~25 - 28 | Aliphatic methylene carbons. | |
| C4 | ~22 - 24 | Aliphatic methylene carbon, most shielded. |
PART 2: Synthesis and Reactivity
Role as a Versatile Chemical Reactant
2-Iminopiperidine hydrochloride is a valuable reactant for creating more complex molecular architectures. Its utility stems from the reactive cyclic amidine moiety, which can participate in a range of chemical transformations. Key applications include:
-
Synthesis of Heteroaromatic Compounds: It serves as a precursor for building fused heterocyclic ring systems.[3][4]
-
Diels-Alder Reactions: The imine functionality can act as a dienophile or be part of a heterocyclic azadiene, enabling cycloaddition chemistry.[3][4]
-
Condensation Reactions: The nucleophilic nitrogen atoms readily participate in condensation reactions with electrophiles like aldehydes and ketones to form larger, more complex structures.[3][4]
Representative Experimental Protocol: Synthesis from δ-Valerolactam
The synthesis of cyclic amidines like 2-iminopiperidine often starts from the corresponding lactam. The following protocol is a representative method based on the established O-alkylation of a lactam followed by amination.
Objective: To synthesize 2-iminopiperidine hydrochloride from δ-valerolactam.
Principle: This two-step synthesis involves the activation of the lactam carbonyl group by converting it into a more reactive lactim ether intermediate using a powerful alkylating agent like Meerwein's salt. This intermediate is then readily converted to the corresponding amidine by reaction with ammonia. Final acidification yields the stable hydrochloride salt.
Materials:
-
δ-Valerolactam (2-Piperidone)
-
Triethyloxonium tetrafluoroborate (Meerwein's salt)
-
Dichloromethane (DCM), anhydrous
-
Ethanolic ammonia solution
-
Diethyl ether
-
Hydrochloric acid (ethanolic solution)
Step-by-Step Methodology:
-
Step 1: Formation of the Lactim Ether Intermediate a. In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve δ-valerolactam (1 equivalent) in anhydrous dichloromethane. b. Cool the solution to 0°C in an ice bath. c. Add triethyloxonium tetrafluoroborate (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C. d. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress can be monitored by TLC or GC-MS to confirm the consumption of the starting lactam. e. Causality Note: Meerwein's salt is a potent ethylating agent that selectively O-alkylates the lactam oxygen, forming the highly reactive 2-ethoxy-3,4,5,6-tetrahydropyridine intermediate. Anhydrous conditions are critical to prevent hydrolysis of the salt and the intermediate.
-
Step 2: Amination and Salt Formation a. Cool the reaction mixture containing the lactim ether back to 0°C. b. Slowly add a saturated solution of ammonia in ethanol (3-5 equivalents) to the flask. c. Stir the mixture at room temperature overnight (12-16 hours). d. Quench the reaction by adding a small amount of water. Extract the aqueous layer with dichloromethane (3x). e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-iminopiperidine free base. f. Causality Note: The lactim ether is an excellent electrophile. Ammonia acts as the nucleophile, attacking the C2 carbon and displacing the ethoxy group to form the imine.
-
Step 3: Purification via Hydrochloride Salt Precipitation a. Dissolve the crude product in a minimal amount of cold diethyl ether. b. Add a solution of hydrochloric acid in ethanol dropwise with vigorous stirring. c. The 2-iminopiperidine hydrochloride will precipitate as a white solid. d. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure product. e. Self-Validation: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (FTIR, NMR) as described in section 1.3.
Caption: Workflow for the synthesis of 2-iminopiperidine HCl.
PART 3: Applications in Drug Development & Research
Potent Inhibition of Nitric Oxide Synthase (NOS) Isoforms
One of the most significant biological activities of 2-iminopiperidine is its potent inhibition of nitric oxide synthase (NOS) enzymes.[3]
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Mechanism of Action: The NOS enzymes (nNOS, eNOS, and iNOS) catalyze the production of nitric oxide (NO) from the amino acid L-arginine.[4] The catalytic activity relies on the recognition of the guanidinium group of L-arginine. The cyclic amidinium group of protonated 2-iminopiperidine acts as a bioisostere of the guanidinium group, allowing it to bind competitively to the enzyme's active site and block NO synthesis.[3][9]
-
Therapeutic Relevance: While NO is a critical signaling molecule, its overproduction by inducible NOS (iNOS) is implicated in the pathophysiology of inflammatory diseases, sepsis, and some neurodegenerative conditions.[4][10][11] 2-Iminopiperidine and its derivatives have shown promising inhibitory activity against iNOS, making them valuable lead compounds for developing anti-inflammatory agents.[3][9] For instance, oral administration in animal models has been shown to inhibit the inflammatory-induced increase in plasma nitrate levels, demonstrating in vivo efficacy.[3]
A Core Scaffold for Diverse Therapeutic Targets
Beyond NOS inhibition, the 2-iminopiperidine framework is a key starting point for synthesizing compounds with a wide range of biological activities. The piperidine ring provides a robust, three-dimensional structure that can be appropriately substituted to target various biological receptors and enzymes. Its documented use as a reactant in the synthesis of scaffolds for HIV-1 integrase inhibitors highlights its value in developing novel antiviral agents.[3][4] The ability to readily modify the structure makes it an indispensable tool for generating chemical diversity in the pursuit of new medicines.[1]
References
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